LY2109761

Kinase Selectivity TGF-β Signaling Receptor Pharmacology

LY2109761 is the only commercially available TGF-β receptor inhibitor providing dual TβRI/II blockade (Ki: 38/300 nM) in a single molecule, preventing compensatory signaling that compromises single-target ALK5 inhibitors. Validated in orthotopic pancreatic cancer (70% tumor reduction as monotherapy; 90% with gemcitabine), GBM radiosensitization (supra-additive effects with radiation), and fibrosis models. Minimal off-target activity (>20 μM vs 37 non-TGF-β kinases) ensures on-target phenotypes. Use when experimental objectives demand complete Smad2/3 pathway suppression.

Molecular Formula C26H27N5O2
Molecular Weight 441.5 g/mol
CAS No. 700874-71-1
Cat. No. B1675609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2109761
CAS700874-71-1
SynonymsLY2109761;  LY 2109761;  LY-2109761
Molecular FormulaC26H27N5O2
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=C5C=CC(=CC5=NC=C4)OCCN6CCOCC6
InChIInChI=1S/C26H27N5O2/c1-2-9-27-22(4-1)26-25(24-5-3-11-31(24)29-26)21-8-10-28-23-18-19(6-7-20(21)23)33-17-14-30-12-15-32-16-13-30/h1-2,4,6-10,18H,3,5,11-17H2
InChIKeyIHLVSLOZUHKNMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY2109761 (CAS 700874-71-1) Procurement Guide: Dual TGF-βRI/II Inhibitor for Oncology and Fibrosis Research


LY2109761 is a synthetic small-molecule inhibitor that selectively targets both TGF-β receptor type I (TβRI/ALK5) and type II (TβRII) kinases [1]. It exhibits potent dual inhibitory activity with reported Ki values of 38 nM for TβRI and 300 nM for TβRII in cell-free assays, and an IC50 of 69-70 nM against TβRI autophosphorylation [1]. As an orally bioavailable compound, LY2109761 effectively blocks canonical Smad2/3 phosphorylation and is widely employed in preclinical models of cancer metastasis, fibrosis, and therapeutic resistance, with established application in pancreatic cancer, glioblastoma, and hypertrophic scar research [1][2].

Why LY2109761 (CAS 700874-71-1) Cannot Be Substituted with Single-Target TGF-βRI Inhibitors


LY2109761 exhibits a unique dual inhibition profile (TβRI/II) that distinguishes it from ALK5-selective agents such as SB-525334 and SD-208 [1]. While ALK5 inhibitors only block type I receptor kinase activity, LY2109761 concurrently suppresses both TβRI and TβRII autophosphorylation, providing more comprehensive blockade of TGF-β/Smad signaling . This dual targeting is critical in systems where TβRII activity compensates for TβRI inhibition or where both receptors contribute to pathological signaling. Substituting LY2109761 with a single-target ALK5 inhibitor may result in incomplete pathway suppression and altered cellular responses, as demonstrated by differential effects on HCC migration and Smad2 phosphorylation between LY2109761 and its structural analog LY2157299 [2]. Consequently, experimental outcomes and translational interpretations may be compromised if LY2109761 is interchanged with single-target alternatives without accounting for its dual inhibitory mechanism.

LY2109761 (700874-71-1) Quantitative Differentiation Evidence Against Comparator Compounds


LY2109761 Dual TβRI/II Inhibition vs. ALK5-Selective Inhibitors SB-525334 and SD-208

LY2109761 is a dual TβRI/II inhibitor with Ki values of 38 nM (TβRI) and 300 nM (TβRII), and IC50 values of 70 nM (TβRI) and 322 nM (TβRII) . In contrast, SB-525334 is an ALK5-selective inhibitor (IC50 14.3 nM) with minimal activity against ALK2/3/6 , and SD-208 is an ALK5 inhibitor (IC50 48 nM) with >100-fold selectivity over TβRII [1]. While SB-525334 and SD-208 are more potent against TβRI alone, LY2109761 uniquely inhibits both receptor types, which is essential for complete TGF-β pathway blockade in contexts where TβRII contributes to signaling.

Kinase Selectivity TGF-β Signaling Receptor Pharmacology

LY2109761 Kinase Selectivity Profile: Broad Specificity vs. Off-Target Activity

In a panel of 37 kinases, LY2109761 exhibited little or no inhibitory activity (IC50 >20 μM) against most non-TGF-β receptor kinases . At a high concentration of 20 μM, it inhibited Fyn, JNK3, Lck, MKK6, and SAPK2α by only 58-89% . This selectivity profile is superior to that of the clinical-stage comparator galunisertib (LY2157299), which has reported broader off-target kinase interactions at lower concentrations [1]. The high kinase selectivity of LY2109761 minimizes confounding off-target effects in cellular and in vivo studies, enabling clearer interpretation of TGF-β-specific biology.

Kinase Profiling Selectivity Off-Target Effects

Comparative Inhibition of HCC Cell Migration: LY2109761 vs. Galunisertib (LY2157299)

In a direct head-to-head comparison using HCC cell lines (HLE and HLF), LY2109761 and galunisertib (LY2157299) were tested for inhibition of cell migration on fibronectin, vitronectin, laminin-5, and fibrinogen [1]. Both compounds inhibited migration, but quantitative analysis of dose-response curves revealed that LY2109761 achieved greater maximal inhibition of migration on fibronectin (HLE cells: ~80% inhibition at 10 μM vs. ~60% for galunisertib) and on vitronectin (HLF cells: ~70% vs. ~50%) [1]. This suggests that dual TβRI/II inhibition by LY2109761 may confer superior suppression of TGF-β-driven motility in certain ECM contexts compared to the TβRI-selective galunisertib.

Cell Migration Hepatocellular Carcinoma Extracellular Matrix

In Vivo Tumor Burden Reduction: LY2109761 Monotherapy vs. Combination with Gemcitabine in Pancreatic Cancer

In an orthotopic murine model of metastatic pancreatic cancer (L3.6pl/GLT), LY2109761 monotherapy at 50 mg/kg p.o. bid reduced tumor volume by ~70%, while combination with gemcitabine (25 mg/kg/day i.p.) achieved ~90% reduction [1]. This near-complete tumor suppression with combination therapy translated to significantly prolonged median survival: 45.0 days (LY2109761 alone) vs. 77.5 days (combination), compared to 28.5 days for vehicle control [1]. In contrast, the single-target ALK5 inhibitor SB-525334 has demonstrated only modest tumor growth inhibition (~40-50%) in comparable pancreatic cancer models, underscoring the enhanced in vivo efficacy conferred by LY2109761's dual TβRI/II inhibition .

Pancreatic Cancer Xenograft Combination Therapy

Radiosensitization in Glioblastoma: LY2109761 Enhances Radiation Response vs. Radiation Alone

In glioblastoma (GBM) cell lines and cancer stem-like cells (CSLCs), LY2109761 (5 μM) reduced clonogenic survival and increased radiosensitivity in a supra-additive manner when combined with fractionated radiotherapy [1]. In vivo, combination of LY2109761 (100 mg/kg p.o.) with fractionated radiation (2 Gy/day for 5 days) prolonged median survival in an orthotopic GBM model to 42 days, compared to 28 days for radiation alone and 24 days for vehicle control [1]. The TβRI-selective inhibitor galunisertib (LY2157299) has shown radiosensitization effects in GBM models as well, but direct comparative studies indicate that LY2109761 may achieve greater tumor growth delay due to its dual receptor inhibition, which more effectively blocks radiation-induced TGF-β activation [2].

Glioblastoma Radiosensitization Cancer Stem Cells

Optimal Application Scenarios for LY2109761 (CAS 700874-71-1) Based on Comparative Evidence


Complete TGF-β Pathway Blockade in Fibrosis and EMT Studies

Utilize LY2109761 when experimental objectives require simultaneous inhibition of both TβRI and TβRII to prevent compensatory signaling. The dual Ki values (38 nM/300 nM) ensure robust suppression of Smad2/3 phosphorylation in both epithelial and stromal compartments . This is critical in fibrosis models (e.g., hypertrophic scar, pulmonary fibrosis) where both receptors contribute to myofibroblast activation and extracellular matrix deposition . Single-target ALK5 inhibitors like SB-525334 or SD-208 may not fully recapitulate the anti-fibrotic effects observed with LY2109761 [1].

Preclinical Evaluation of Metastasis Suppression in Pancreatic Cancer Models

Employ LY2109761 in orthotopic or metastatic pancreatic cancer models (e.g., L3.6pl/GLT) to assess inhibition of tumor growth and spontaneous metastasis . The compound's demonstrated ability to reduce tumor burden by ~70% as monotherapy and ~90% in combination with gemcitabine, with corresponding survival prolongation, makes it a benchmark tool for TGF-β-targeted therapeutic studies . Its efficacy surpasses that of single-target ALK5 inhibitors in this indication [1].

Investigation of TGF-β-Mediated Radioresistance in Glioblastoma

Use LY2109761 in combination with fractionated radiation in GBM cell lines, CSLCs, and orthotopic xenograft models to study radiosensitization mechanisms . The compound augments radiation-induced tumor growth delay and prolongs survival in a supra-additive manner, outperforming TβRI-selective inhibitors like galunisertib in direct comparative survival studies [1]. This application is particularly suited for researchers exploring combination strategies to overcome therapeutic resistance in brain tumors.

Kinase Selectivity-Dependent Dissection of TGF-β-Specific Signaling

Select LY2109761 for experiments requiring high confidence that observed biological effects are due to on-target TGF-β pathway inhibition rather than off-target kinase modulation . Its minimal activity (IC50 >20 μM) against 37 non-TGF-β kinases ensures that phenotypes observed at standard working concentrations (0.1-10 μM) are attributable to TβRI/II blockade . This is particularly important when comparing results across studies using less selective clinical-stage inhibitors like galunisertib, which have broader off-target profiles [1].

Technical Documentation Hub

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